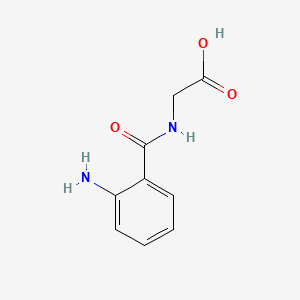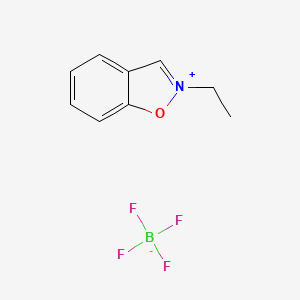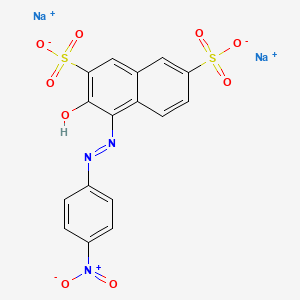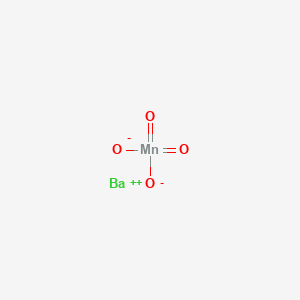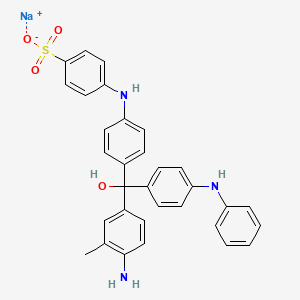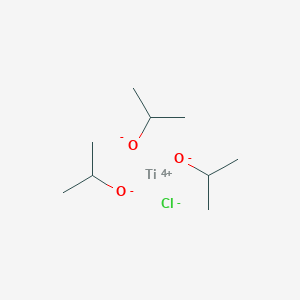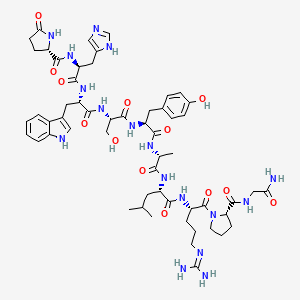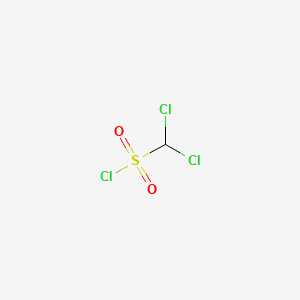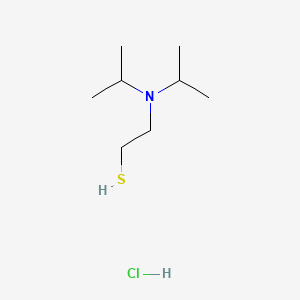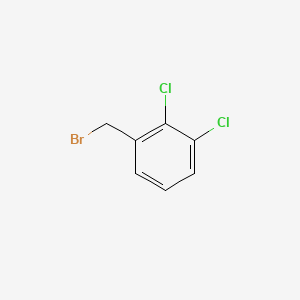
2,3-Dichlorobenzyl bromide
描述
2,3-Dichlorobenzyl bromide (DCB) is a brominated aromatic compound with a molecular formula of C7H5BrCl2. It is an important intermediate in organic synthesis, and is widely used in the synthesis of pharmaceuticals and agrochemicals. DCB is also used as a catalyst in the production of polymers and as a reagent in the synthesis of organic compounds. It has been used as an insecticide and as a biocide in industrial applications.
科学研究应用
1. Environmental Impact and Water Treatment
Research by Cowman and Singer (1996) highlighted the influence of bromide ions on haloacetic acid species distribution in chlorinated and chloraminated waters containing aquatic humic substances. This study is significant in understanding the environmental impact of substances like 2,3-Dichlorobenzyl bromide in water treatment processes (Cowman & Singer, 1996).
2. Chemical Synthesis and Catalysis
Jin, Bheeter, and Doucet (2014) demonstrated the use of a congested aryl bromide, such as 2-bromo-1,3-dichlorobenzene, in the regioselective palladium-catalysed direct arylation of thiophenes. This research contributes to the field of organic synthesis and highlights the potential of 2,3-Dichlorobenzyl bromide in catalytic processes (Jin, Bheeter, & Doucet, 2014).
3. Spectroscopic and Computational Analysis
A comprehensive study by Vennila et al. (2018) on 2-bromo-1,4-dichlorobenzene (a related compound) combined experimental and theoretical vibrational investigations. This research is vital for understanding the electronic and molecular structure of similar bromide compounds (Vennila et al., 2018).
4. Formation and Speciation of Disinfection By-Products
Chang, Lin, and Chiang (2001) explored how bromide affects the formation and speciation of disinfection by-products in chlorinated water. Understanding these processes is crucial for assessing the environmental and health impacts of compounds like 2,3-Dichlorobenzyl bromide (Chang, Lin, & Chiang, 2001).
5. Photocatalytic Applications
Liu et al. (2022) investigated the photocatalytic oxidative bromination of 2,6-dichlorotoluene to 2,6-dichlorobenzyl bromide, demonstrating the potential application of 2,3-Dichlorobenzyl bromide in green chemistry and synthesis (Liu et al., 2022).
属性
IUPAC Name |
1-(bromomethyl)-2,3-dichlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrCl2/c8-4-5-2-1-3-6(9)7(5)10/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVIGUZZDWGININ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrCl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370384 | |
| Record name | 2,3-dichlorobenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dichlorobenzyl bromide | |
CAS RN |
57915-78-3 | |
| Record name | 2,3-dichlorobenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(bromomethyl)-2,3-dichlorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

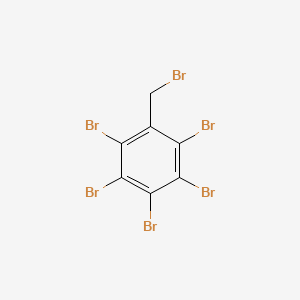
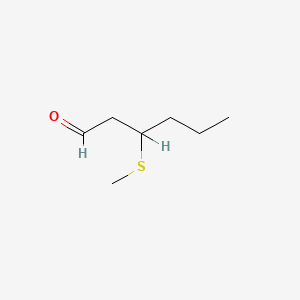
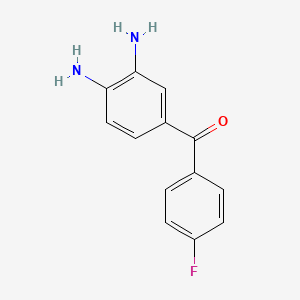
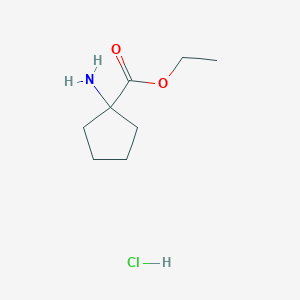
![2-[[(E)-1-(methylamino)-2-nitroethenyl]amino]ethanethiol](/img/structure/B1587163.png)
